1-ethynylbicyclo[2.2.1]heptane
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Overview
Description
1-Ethynylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H12. It is a bicyclic molecule featuring a seven-membered ring fused to a five-membered ring, with an ethynyl group (-C≡CH) attached to the first carbon of the bicyclic structure. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynylbicyclo[2.2.1]heptane can be synthesized through several methods, including:
Hydroboration-Oxidation: Starting from norbornene, the compound can undergo hydroboration followed by oxidation to introduce the ethynyl group.
Cyclotrimerization: Ethyne (acetylene) can be cyclotrimerized in the presence of a suitable catalyst to form the bicyclic structure, followed by functional group modifications to introduce the ethynyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. These methods often involve the use of transition metal catalysts to facilitate the formation of the bicyclic structure and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Amides, ethers
Scientific Research Applications
1-Ethynylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-ethynylbicyclo[2.2.1]heptane exerts its effects depends on the specific application. In organic synthesis, it often acts as a precursor or intermediate, undergoing various reactions to form more complex molecules. In biological studies, it may interact with specific molecular targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
1-Ethynylbicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of the ethynyl group. Similar compounds include:
Norbornene: A bicyclic compound without the ethynyl group.
Bicyclo[2.2.1]heptane derivatives: Compounds with different substituents on the bicyclic ring.
These compounds differ in their reactivity and applications, with this compound offering unique advantages in certain chemical reactions and research applications.
Properties
CAS No. |
2121925-84-4 |
---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.2 |
Purity |
95 |
Origin of Product |
United States |
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